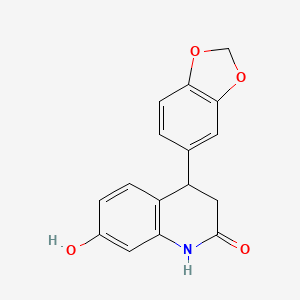![molecular formula C14H7N3O3S B11460426 4-Nitro-5-[2-oxo-2-(thiophen-2-yl)ethyl]benzene-1,2-dicarbonitrile](/img/structure/B11460426.png)
4-Nitro-5-[2-oxo-2-(thiophen-2-yl)ethyl]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-5-[2-oxo-2-(thiophen-2-yl)ethyl]benzene-1,2-dicarbonitrile is a complex organic compound that features a nitro group, a thiophene ring, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-[2-oxo-2-(thiophen-2-yl)ethyl]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Formation of Dicarbonitrile Groups: The dicarbonitrile groups can be introduced through the reaction of the corresponding benzene derivative with cyanogen bromide (BrCN) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-5-[2-oxo-2-(thiophen-2-yl)ethyl]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group and the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Cyanogen bromide (BrCN), basic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines
Substitution: Formation of various substituted derivatives
Scientific Research Applications
4-Nitro-5-[2-oxo-2-(thiophen-2-yl)ethyl]benzene-1,2-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitro-5-[2-oxo-2-(thiophen-2-yl)ethyl]benzene-1,2-dicarbonitrile involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-substituted thiophenes and 3-hydroxy-2-thiophene carboxylic derivatives.
Nitrobenzene Derivatives: Compounds such as nitrobenzene and dinitrobenzene.
Uniqueness
4-Nitro-5-[2-oxo-2-(thiophen-2-yl)ethyl]benzene-1,2-dicarbonitrile is unique due to its combination of a nitro group, a thiophene ring, and dicarbonitrile groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H7N3O3S |
|---|---|
Molecular Weight |
297.29 g/mol |
IUPAC Name |
4-nitro-5-(2-oxo-2-thiophen-2-ylethyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H7N3O3S/c15-7-10-4-9(6-13(18)14-2-1-3-21-14)12(17(19)20)5-11(10)8-16/h1-5H,6H2 |
InChI Key |
ZWHUUCMKTSFQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-fluorobenzyl)sulfanyl]-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11460347.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11460351.png)
![3-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11460361.png)
![2-(4-Bromophenyl)-5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11460366.png)
![4-methyl-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B11460376.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenoxyacetamide](/img/structure/B11460384.png)
![6-[(Dimethylamino)methyl]-5-[(4-methoxyphenyl)carbonyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B11460392.png)
![2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B11460400.png)
![methyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11460408.png)
![methyl 2-[[4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]sulfanyl]acetate](/img/structure/B11460411.png)
![8-(furan-2-yl)-4,4-dimethyl-13-(3-methylbutylsulfanyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11460415.png)
![4-methoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11460420.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B11460427.png)
